molecular formula C27H23NO6S B15107735 (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

Cat. No.: B15107735
M. Wt: 489.5 g/mol
InChI Key: PVECZXIQLNFPDD-DHRITJCHSA-N
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Description

The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety, a benzofuran ring, and a benzenesulfonate group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the indole and benzofuran intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in the synthesis include methoxy and methyl groups, which are introduced through methylation and methoxylation reactions. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or ketones.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohols.

    Substitution: The benzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methanol, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of indole and benzofuran derivatives in various chemical reactions.

Biology

In biology, the compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, research focuses on the compound’s pharmacological effects and its potential as a therapeutic agent. Studies explore its mechanism of action, efficacy, and safety in treating various diseases.

Industry

In industry, the compound is used in the development of new materials and chemical processes. Its unique structure and reactivity make it valuable for designing advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate
  • (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Uniqueness

The uniqueness of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C27H23NO6S

Molecular Weight

489.5 g/mol

IUPAC Name

[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C27H23NO6S/c1-16-5-8-20(9-6-16)35(30,31)34-24-12-10-21-26(29)25(33-27(21)17(24)2)13-18-15-28(3)23-11-7-19(32-4)14-22(18)23/h5-15H,1-4H3/b25-13+

InChI Key

PVECZXIQLNFPDD-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C=C2)C(=O)/C(=C\C4=CN(C5=C4C=C(C=C5)OC)C)/O3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C=C2)C(=O)C(=CC4=CN(C5=C4C=C(C=C5)OC)C)O3)C

Origin of Product

United States

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